molecular formula C₂₈H₅₄N₈O₇ B549683 Sligkv-NH2 CAS No. 190383-13-2

Sligkv-NH2

Cat. No.: B549683
CAS No.: 190383-13-2
M. Wt: 614.8 g/mol
InChI Key: HOWDUIVVWDUEED-WAUHAFJUSA-N
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Mechanism of Action

Target of Action

Sligkv-NH2 is a potent agonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G-protein-coupled receptor that exists in several cell types and is expressed in the respiratory and gastrointestinal tracts . The activation of PAR2 is closely correlated with inflammatory responses in various cells and tissues .

Mode of Action

The mode of action of this compound involves its interaction with PAR2. Endogenous activation of PAR2 by the protease trypsin exposes the tethered peptide SLIGKV, which activates several different G protein-mediated signaling pathways . This compound corresponds to this trypsin-exposed tethered ligand . It binds to the transmembrane bundle of PAR2, leading to the activation of intracellular signaling pathways associated with inflammation and cancer .

Biochemical Pathways

The activation of PAR2 by this compound affects several biochemical pathways. For instance, it has been reported that this compound can slightly enhance mucin secretion by human bronchial epithelial cells in vitro . Additionally, this compound can accelerate cell cycle progression and stimulate the growth of HepG2 cells .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The activation of PAR2 by this compound results in various molecular and cellular effects. For example, it can induce a weak but statistically significant increase in mucin secretion in human bronchial epithelial cells . It also stimulates the growth of HepG2 cells . In vivo, this compound triggers a concentration-dependent contractile response in the guinea-pig gallbladder .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its efficacy, as evidenced by the concentration-dependent contractile response it triggers in the guinea-pig gallbladder . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sligkv-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for isoleucine, glycine, lysine, and valine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity .

Chemical Reactions Analysis

Types of Reactions

Sligkv-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups like thiols or hydroxyls.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.

    Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

    Purification: HPLC is used to purify the peptide.

Major Products

The primary product of these reactions is the this compound peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

  • In Vitro Studies
    • Mucin Secretion : SLIGKV-NH2 has been shown to enhance mucin secretion in human bronchial epithelial cells. In a study, exposure to this compound resulted in a statistically significant increase in mucin secretion at concentrations of 100 and 1000 μM compared to control peptides .
    • Cell Proliferation : The peptide also stimulates the growth of HepG2 cells, indicating its potential role in cancer research .
  • In Vivo Studies
    • Vasodilation : Clinical trials have demonstrated that this compound induces dose-dependent vasodilation in human forearm resistance vessels, suggesting its utility in studying cardiovascular responses .
    • Gastrointestinal Motility : In animal models, this compound has facilitated gastrointestinal transit, highlighting its relevance in digestive health research .

Case Study 1: Inflammatory Response Modulation

A study investigated the effects of this compound on keratinocytes subjected to inflammatory stimuli. The application of this compound increased intracellular calcium levels significantly, suggesting its role in modulating inflammatory responses through PAR2 activation .

Case Study 2: Pain Sensitization

Research focused on the sensitization of acid-sensing ion channels (ASIC3) by PAR2 signaling revealed that this compound enhances ASIC3 currents in CHO cells co-expressing PAR2. This indicates a potential pathway for pain modulation and highlights the importance of PAR2 in nociception .

Comparative Applications Table

Application AreaSpecific UseFindings/Results
Respiratory HealthMucin secretion enhancementSignificant increase in mucin secretion at specific doses
Cancer ResearchCell proliferation studiesStimulated growth of HepG2 cells
Cardiovascular ResearchVasodilation studiesInduced dose-dependent vasodilation in human vessels
Gastrointestinal HealthMotility facilitationFacilitated gastrointestinal transit in animal models
Pain ResearchSensitization studiesEnhanced ASIC3 currents indicating pain modulation

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific activation of PAR2 and its ability to mimic the natural tethered ligand. This specificity makes it a valuable tool in research focused on PAR2-related pathways and potential therapeutic applications .

Biological Activity

Sligkv-NH2, a peptide derived from the protease-activated receptor 2 (PAR2), has garnered attention for its significant biological activity, particularly in mediating various physiological responses through receptor activation. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, potency, and implications in research and clinical settings.

Overview of this compound

This compound is a synthetic agonist that mimics the tethered ligand exposed by the proteolytic cleavage of PAR2. It plays a crucial role in activating intracellular signaling pathways associated with pain, inflammation, and other physiological processes. The peptide is characterized by its sequence: Ser-Leu-Ile-Gly-Lys-Val (SLIGKV) and has been shown to exhibit high binding affinity and potency in various assays.

The activation of PAR2 by this compound triggers a cascade of intracellular events:

  • Receptor Binding : this compound binds to the extracellular domain of PAR2, initiating receptor activation.
  • Calcium Mobilization : The binding leads to an increase in intracellular calcium levels, which is critical for various cellular functions.
  • Signal Transduction : Activation of PAR2 influences downstream signaling pathways, including those related to inflammation and pain perception.

Potency and Efficacy

The potency of this compound has been quantified in several studies:

  • Binding Affinity : The Ki value for this compound is approximately 9.64 μM, and the IC50 is around 10.4 μM, indicating its effectiveness as a PAR2 agonist .
  • Comparative Potency : In comparative studies, this compound has been shown to have varying degrees of potency relative to other PAR2 agonists. For example, it was found to be less potent than 2-furoyl-LIGRL-NH2 but more effective than several alanine-substituted variants .

Biological Effects

This compound has been implicated in several biological processes:

  • Inflammation : Activation of PAR2 by this compound can lead to enhanced inflammatory responses. Studies have shown that treatment with this peptide can disrupt keratinocyte barrier integrity, highlighting its role in skin inflammation .
  • Cell Migration : Research indicates that this compound promotes cell migration in cancer cell lines, suggesting its potential involvement in tumor progression .
  • Vascular Effects : The peptide also influences endothelial cell function, which could have implications for vascular health and disease states .

Case Studies

Several case studies have highlighted the effects of this compound in different experimental setups:

  • Keratinocyte Barrier Integrity :
    • Treatment with 100 μmol/L this compound resulted in significant impairment of barrier integrity in primary human keratinocytes (PHKs), demonstrating its role in skin physiology .
  • Cancer Cell Migration :
    • In MDA-MB-231 breast cancer cells, this compound treatment promoted migration and was associated with actin cytoskeleton rearrangement. This suggests a mechanism through which PAR2 activation may facilitate cancer metastasis .
  • Endothelial Function :
    • A study showed that this compound activated PAR2 on human umbilical vein endothelial cells (HUVEC), affecting cell adhesion and permeability—key factors in vascular inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

ParameterValue/Description
SequenceSer-Leu-Ile-Gly-Lys-Val (SLIGKV)
Ki (Binding Affinity)9.64 μM
IC50 (Inhibition Concentration)10.4 μM
Biological EffectsInflammation, cell migration
Notable StudiesImpairment of keratinocyte integrity

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWDUIVVWDUEED-WAUHAFJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440595
Record name SLIGKV-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190383-13-2
Record name SLIGKV-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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